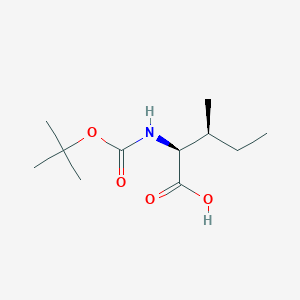

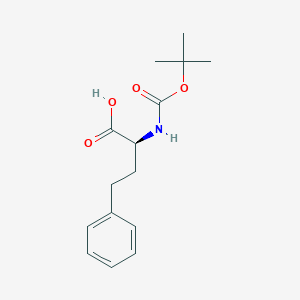

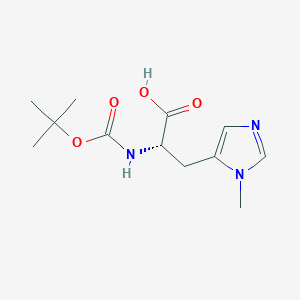

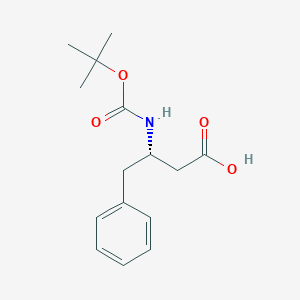

Acide (S)-3-(Boc-amino)-4-phénylbutyrique

Vue d'ensemble

Description

(S)-3-(Boc-amino)-4-phenylbutyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Applications De Recherche Scientifique

(S)-3-(Boc-amino)-4-phenylbutyric acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of protein structure and function through peptide synthesis.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the large-scale production of peptides for pharmaceuticals and biotechnology applications.

Mécanisme D'action

Target of Action

The primary target of Boc-L-beta-homophenylalanine is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .

Mode of Action

Boc-L-beta-homophenylalanine acts by protecting the amino group in amines, converting it into a carbamate . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) derivative , which is more stable due to the more substituted tert-butyl carbocation . The Boc group is then cleaved off when no longer needed, typically using a strong acid such as trifluoroacetic acid (TFA) .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides , where the amino groups need to be protected during the process . The addition and removal of the Boc group facilitate the transformations of other functional groups in the peptide synthesis .

Pharmacokinetics

ADME properties would be influenced by its structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which would alter the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of Boc-L-beta-homophenylalanine’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, the compound ensures that the peptide bonds form correctly .

Action Environment

The action of Boc-L-beta-homophenylalanine is influenced by various environmental factors. For instance, the presence of a strong acid is required to remove the Boc group . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

The (S)-3-(Boc-amino)-4-phenylbutyric acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in the compound is unreactive to most bases and nucleophiles . This property allows it to participate in reactions without interfering with other functional groups .

Molecular Mechanism

The molecular mechanism of action of (S)-3-(Boc-amino)-4-phenylbutyric acid involves its Boc group. The Boc group can be removed under strong acidic conditions such as trifluoroacetic acid in dichloromethane or HCl in methanol . This removal process is crucial for the compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-3-(Boc-amino)-4-phenylbutyric acid can change over time. The Boc group’s removal is typically very easy, and it can be observed by the CO2 bubbling out of the solution . This indicates the compound’s stability and degradation over time.

Metabolic Pathways

(S)-3-(Boc-amino)-4-phenylbutyric acid is involved in various metabolic pathways. The Boc group’s removal is a crucial step in these pathways

Méthodes De Préparation

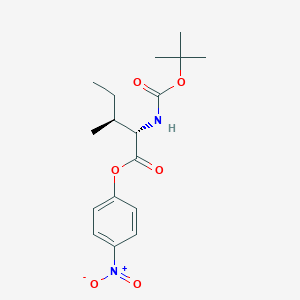

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion . The reaction conditions often involve mild bases such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (S)-3-(Boc-amino)-4-phenylbutyric acid, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques is also common in industrial settings to facilitate the production of peptides and other complex molecules .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(Boc-amino)-4-phenylbutyric acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Major Products Formed

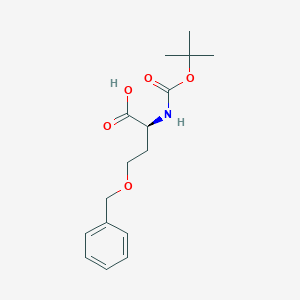

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-protected amino acids: A broad class of compounds used for similar purposes in organic synthesis.

Uniqueness

(S)-3-(Boc-amino)-4-phenylbutyric acid is unique due to its specific structure, which includes a phenyl group and a Boc-protected amino group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable compound in both research and industrial settings .

Propriétés

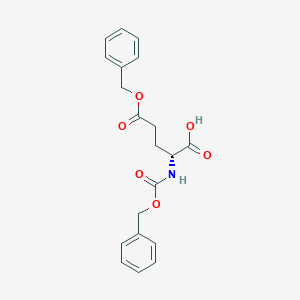

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375820 | |

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-62-6 | |

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.